molecular formula C9H14BN B1590037 4-(Diethylboranyl)pyridine CAS No. 93830-58-1

4-(Diethylboranyl)pyridine

Cat. No.: B1590037
CAS No.: 93830-58-1
M. Wt: 147.03 g/mol
InChI Key: LRLPMKLRAJIMNA-UHFFFAOYSA-N
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Description

4-(Diethylboranyl)pyridine is an organoboron compound that features a pyridine ring substituted with a diethylboranyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylboranyl)pyridine typically involves the hydroboration of pyridine derivatives. One common method is the reaction of pyridine with diethylborane under controlled conditions. The process involves the addition of diethylborane to the pyridine ring, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Diethylboranyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or boronate esters.

    Reduction: The compound can be reduced to form dihydropyridine derivatives.

    Substitution: The boron group can be substituted with other functional groups through cross-coupling reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Diethylboranyl)pyridine has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers

Comparison with Similar Compounds

    4-(Diethylboranyl)benzene: Similar structure but with a benzene ring instead of pyridine.

    4-(Diethylboranyl)thiophene: Contains a thiophene ring instead of pyridine.

    4-(Diethylboranyl)furan: Features a furan ring instead of pyridine

Uniqueness: 4-(Diethylboranyl)pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to other heterocycles. The nitrogen atom in the pyridine ring can coordinate with metal catalysts, enhancing the efficiency of catalytic reactions .

Properties

IUPAC Name

diethyl(pyridin-4-yl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BN/c1-3-10(4-2)9-5-7-11-8-6-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLPMKLRAJIMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC)(CC)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00536672
Record name 4-(Diethylboranyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93830-58-1
Record name 4-(Diethylboranyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Butyllithium (1.6M in hexanes, 20 ml) was added to dry ether (100 ml) and cooled to −40° C. under nitrogen. The solution was stirred and a solution of 4-Bromopyridine (32 mmols) dissolved in dry ether was added drop wise. The ethereal solution was stirred for 30 minutes at −40° C. then cooled to −70° C. Diethyl methoxy borane (4.6 ml) dissolved in dry ether (50 ml) was added drop wise and the mixture was allowed to warm to room temperature over night. Ethyl acetate (100 ml) and brine (70 ml) were added to the resulting brown solution and the organic layer was separated. This was dried over magnesium sulfate, filtered and evaporated to yield a brown tar. The product was purified by column chromatography on silica eluted with toluene to yield (0.94 g, 6.4 mmols) of Diethyl (4-pyridyl borane) (I) as a white solid.
Quantity
20 mL
Type
reactant
Reaction Step One
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Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
32 mmol
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reactant
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Quantity
0 (± 1) mol
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solvent
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4.6 mL
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reactant
Reaction Step Three
Name
Quantity
50 mL
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solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
brine
Quantity
70 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Bromopyridine was reacted with n-butyllithium and then with diethylmethoxyborane using a procedure similar to that in Preparation 49. This gave the title compound, which was used without characterisation.
Quantity
0 (± 1) mol
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Diethylboranyl)pyridine
Reactant of Route 6
4-(Diethylboranyl)pyridine

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